BenchChemオンラインストアへようこそ!

5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

This specific 5-cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine is a non-fungible building block for medicinal chemistry. Unlike generic analogs, the 3-iodo substituent enables late-stage diversification via metal-catalyzed cross-coupling, while the 5-cyclopropyl group imparts conformational constraint and metabolic stability critical for ATP-competitive kinase inhibitors, GPCR ligands, and PDE4 modulators. Procure this exact scaffold to generate unique, patentable chemical series and matched molecular pairs for ADME optimization. Bulk quantities available for parallel synthesis and SAR campaigns.

Molecular Formula C9H8IN3
Molecular Weight 285.08 g/mol
CAS No. 1936531-23-5
Cat. No. B1434545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine
CAS1936531-23-5
Molecular FormulaC9H8IN3
Molecular Weight285.08 g/mol
Structural Identifiers
SMILESC1CC1C2=CC3=C(NN=C3N=C2)I
InChIInChI=1S/C9H8IN3/c10-8-7-3-6(5-1-2-5)4-11-9(7)13-12-8/h3-5H,1-2H2,(H,11,12,13)
InChIKeyCMUPWDXNWRACSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine – A Strategic Heterocyclic Building Block for Accelerated Medicinal Chemistry


5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1936531-23-5) is a privileged heterocyclic scaffold belonging to the pyrazolo[3,4-b]pyridine family. Its structure incorporates two key pharmacophore-modulating elements: a 5-cyclopropyl substituent, which can impart beneficial conformational constraint and metabolic stability [1], and a 3-iodo substituent, which provides a versatile synthetic handle for late-stage functionalization via metal-catalyzed cross-coupling [2]. This specific substitution pattern renders the compound a high-value intermediate for generating focused chemical libraries and advancing structure–activity relationship (SAR) campaigns in drug discovery, rather than being an end-point biological probe itself.

The Perils of Substitution: Why Analogs of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine Cannot Be Interchanged


Generic substitution among pyrazolo[3,4-b]pyridine derivatives is chemically unsound due to the divergent synthetic and biological outcomes dictated by specific substitution patterns. Replacing 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine with, for instance, its 5-H, 3-H analog (CAS 271-47-6) or its 5-cyclopropyl, 3-H analog (CAS 1936647-59-4) completely eliminates the synthetic utility of the C-3 iodide for cross-coupling, severely curtailing the ability to generate diverse analogs [1]. Conversely, substituting with a 3-iodo analog lacking the 5-cyclopropyl group (e.g., 3-iodo-1H-pyrazolo[3,4-b]pyridine, CAS 117007-52-0) forfeits the specific conformational and lipophilic properties conferred by the cyclopropyl moiety, which are often critical for target binding and metabolic stability [2]. The specific combination of these two functional groups at defined positions is the core value proposition of this compound, making it a non-fungible building block for SAR exploration.

Quantitative Differentiation of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine: A Procurement-Oriented Evidence Review


Superior Synthetic Versatility: 3-Iodo Handle Enables Broad Palladium-Catalyzed Derivatization

The presence of the C-3 iodine atom in 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine provides a clear advantage over its non-iodinated counterpart (5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine, CAS 1936647-59-4). The iodoarene moiety is highly reactive in palladium-mediated cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, enabling efficient late-stage diversification [1]. While direct comparative data for this specific compound is not published, the rate enhancement of iodoarenes over bromoarenes in oxidative addition is a well-established principle in organometallic chemistry, typically quantified by a relative reactivity ratio of >10:1 (I vs. Br) under identical catalytic conditions [2]. This enhanced reactivity translates to higher synthetic efficiency and broader substrate scope, a critical factor for cost-effective library synthesis.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Potential Metabolic Advantage: Cyclopropyl Group Mitigates Oxidative Metabolism

The 5-cyclopropyl substituent differentiates this compound from simple 3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 117007-52-0). The cyclopropyl group is a recognized bioisostere that can reduce cytochrome P450-mediated oxidation at adjacent positions, thereby improving metabolic stability [1]. While specific in vitro microsomal stability data for this compound is not publicly available, class-level SAR studies on pyrazolopyridine and related heterocyclic series demonstrate that incorporation of a small alkyl or cycloalkyl group can reduce intrinsic clearance (CLint) by 2- to 5-fold in human liver microsomes compared to the unsubstituted analog [2]. This translates to a longer half-life in vivo, which is a crucial parameter for lead optimization.

Drug Metabolism Pharmacokinetics ADME

Crystal Engineering and Supramolecular Assembly: Unique Hydrogen-Bonding Motifs

The specific substitution pattern of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine influences its solid-state properties, which is relevant for crystallization and formulation studies. While no single-crystal X-ray structure of this exact compound has been reported, a study on six closely related pyrazolo[3,4-b]pyridine derivatives demonstrated that subtle changes in substitution (e.g., the presence of a cyclopropyl vs. a phenyl group) lead to distinct hydrogen-bonding motifs, ranging from simple chains to complex sheets [1]. This implies that the 5-cyclopropyl group of the target compound can direct a unique supramolecular assembly compared to other analogs, potentially impacting solubility, crystal habit, and downstream processability. This is a key differentiator in solid-form screening.

Crystal Engineering Polymorph Screening Solid-State Chemistry

Optimal Deployment of 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine: Evidence-Backed Research Scenarios


High-Throughput Generation of Kinase-Focused Chemical Libraries

Given its reactivity as an iodoarene [1] and the privileged nature of the pyrazolo[3,4-b]pyridine core for kinase inhibition [2], this compound is optimally used as a core scaffold in parallel synthesis to rapidly generate diverse libraries of potential ATP-competitive kinase inhibitors. The 3-iodo handle allows for the introduction of various aryl, heteroaryl, or alkynyl groups to probe the kinase hinge-binding region, while the 5-cyclopropyl group occupies the hydrophobic back pocket.

Accelerating Lead Optimization of CCR5 or PDE4 Antagonists

For programs targeting G-protein coupled receptors (GPCRs) like CCR5 [3] or phosphodiesterases like PDE4 [4], this compound serves as a strategic late-stage intermediate. Its synthetic versatility allows medicinal chemists to quickly explore vectors off the pyridine core that are known to be critical for potency and selectivity, while the cyclopropyl group provides a fixed, beneficial lipophilic anchor [5]. This bypasses lengthy de novo synthesis of the core scaffold for each new analog.

Investigating Conformational and Metabolic Effects in ADME Profiling

As part of a systematic SAR campaign to optimize pharmacokinetic properties, 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine can be used to synthesize matched molecular pairs. By comparing the ADME profile of derivatives from this scaffold against those from a 5-unsubstituted or 5-alkyl analog, researchers can directly quantify the contribution of the cyclopropyl group to parameters like metabolic stability [5] and membrane permeability. This evidence-based approach is essential for rational drug design.

Solid-State Chemistry and Preformulation Studies

For a lead series showing promise, this specific scaffold offers a defined starting point for polymorph and salt screening. The presence of both the cyclopropyl group and the iodine atom creates a distinct set of intermolecular interactions (e.g., C–H···π, halogen bonding) that can be exploited to engineer crystalline forms with desirable properties [6]. Procurement of this specific, rather than a generic analog, ensures that the resulting crystal forms and associated intellectual property are unique to the project.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.